
3-(4-Bromophenyl)-4-thiazolidinone
Übersicht
Beschreibung
3-(4-Bromophenyl)-4-thiazolidinone is a heterocyclic compound that features a thiazolidinone ring substituted with a 4-bromophenyl group. This compound is of significant interest due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiazolidinone ring imparts unique chemical and biological characteristics, making it a valuable scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-thiazolidinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may involve more robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches
The synthesis of 3-(4-Bromophenyl)-4-thiazolidinone typically involves the cyclocondensation of appropriate aldehydes with thioketones or thioamides. Various synthetic pathways have been explored to optimize yield and purity. For instance, modifications at the 2, 3, and 5 positions of the thiazolidinone structure can lead to derivatives with enhanced biological activity .
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives containing this compound showed notable activity against Reh cells and mouse tumor models, indicating its potential as an anticancer agent . The compound's mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Properties
The antimicrobial activity of thiazolidinones has been well-documented. Compounds similar to this compound have been tested against a range of bacteria and fungi, showing effectiveness against both Gram-positive and Gram-negative strains . For example, derivatives have been synthesized that exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Thiazolidinones have also been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory mediators through the modulation of signaling pathways is a key mechanism by which these compounds exert their effects . Studies indicate that this compound can reduce inflammation in various in vivo models.
Antidiabetic Activity
The potential antidiabetic effects of thiazolidinones are attributed to their ability to inhibit aldose reductase, an enzyme involved in glucose metabolism . Research indicates that derivatives like this compound can effectively lower blood glucose levels in diabetic animal models.
Case Study 1: Anticancer Efficacy
A detailed investigation into the antiproliferative effects of a derivative containing the 3-(4-Bromophenyl) moiety was conducted on various cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity against specific tumor types .
Case Study 2: Antimicrobial Screening
In a comprehensive screening study, multiple thiazolidinone derivatives were tested for their antimicrobial efficacy against clinical isolates of pathogenic bacteria. The results demonstrated that compounds derived from the thiazolidinone scaffold exhibited potent antibacterial activity comparable to standard antibiotics .
Data Summary Table
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-4-thiazolidinone involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with similar biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with notable antimicrobial and antifungal properties.
Uniqueness
3-(4-Bromophenyl)-4-thiazolidinone is unique due to its thiazolidinone ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a versatile compound in scientific research and industrial applications.
Biologische Aktivität
3-(4-Bromophenyl)-4-thiazolidinone is a heterocyclic compound that has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of this compound
This compound is characterized by a thiazolidinone ring substituted with a 4-bromophenyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for antimicrobial, antifungal, and anticancer therapies .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membrane integrity by inhibiting lipid biosynthesis, which is crucial for maintaining cell structure .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 2.0 µg/mL |
Pseudomonas aeruginosa | 1.5 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal pathogens. Studies have reported effective inhibition of fungi such as Candida albicans, with MIC values comparable to established antifungal agents .
Table 2: Antifungal Activity of this compound
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 1.0 µg/mL |
Aspergillus niger | 2.5 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. It has shown efficacy against multiple cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .
Case Study: Anticancer Activity
In a recent study, this compound was tested on MCF-7 breast cancer cells. The compound exhibited a significant reduction in cell viability at concentrations as low as 5 µg/mL, with an IC50 value determined at approximately 12 µg/mL. The study concluded that the compound's ability to induce apoptosis was linked to the activation of caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its structural features that allow it to interact with specific molecular targets:
- Antimicrobial Mechanism : Inhibition of lipid biosynthesis disrupts the bacterial cell membrane.
- Antifungal Mechanism : Similar disruption occurs in fungal membranes, leading to cell death.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases and modulation of survival pathways.
Comparative Analysis with Similar Compounds
This compound can be compared with other thiazolidinone derivatives known for their biological activities. For instance:
Table 3: Comparison with Similar Compounds
Compound Name | Biological Activity | MIC (µg/mL) |
---|---|---|
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Antimicrobial | 0.8 |
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)... | Antifungal | 1.2 |
Q & A
Q. What synthetic strategies are commonly employed for 3-(4-bromophenyl)-4-thiazolidinone derivatives, and how do reaction conditions influence yield and purity?
Basic Question
The synthesis typically involves the Hantzsch thiazolidinone synthesis, where a 4-bromophenyl-substituted aldehyde reacts with thiourea or thiosemicarbazide derivatives. For example, microwave-assisted synthesis has been shown to improve reaction efficiency by reducing time and increasing yield compared to conventional heating . Solvent selection (e.g., ethanol vs. DMF) and catalyst type (e.g., acetic acid or piperidine) critically influence regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound from by-products like Schiff bases or unreacted intermediates.
Q. How is the crystal structure of this compound derivatives resolved, and what challenges arise during refinement?
Advanced Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, with SHELX programs (e.g., SHELXL) used for structure refinement . Challenges include handling disorder in flexible substituents (e.g., ethoxy groups) and resolving hydrogen bonding networks. For example, in the compound C26H24BrN3O2, monoclinic symmetry (space group C2/c) was confirmed with a final R-factor of 0.048, requiring iterative refinement of anisotropic displacement parameters . Twinning or weak diffraction intensity (common with halogenated compounds) may necessitate high-resolution synchrotron data.
Q. What in vitro assays are used to evaluate the antiviral activity of this compound derivatives, and how are EC50 and CC50 values interpreted?
Basic Question
Antiviral activity is assessed using plaque reduction assays (for viruses like Coxsackie B4) or cytopathic effect (CPE) inhibition monitored via microscopy or MTS cell viability assays . EC50 (50% effective concentration) reflects antiviral potency, while CC50 (50% cytotoxic concentration) indicates cytotoxicity. For instance, derivatives with 4-bromophenyl substitutions showed EC50 values of 1.2–3.5 µM against Coxsackie B4 virus, with selectivity indices (CC50/EC50) >10 indicating therapeutic potential .
Q. How does para-bromo substitution on the phenyl ring enhance biological activity compared to other substituents?
Advanced Question
The 4-bromophenyl group increases lipophilicity, enhancing membrane permeability and target binding. SAR studies reveal that electron-withdrawing groups (e.g., Br) at the para position improve antiviral and anticancer activity compared to methyl or chloro substituents. For example, replacing 4-chlorophenyl with 4-bromophenyl in thiazolidinone derivatives increased Coxsackie B4 virus inhibition by 15-fold, attributed to stronger halogen bonding with viral protease active sites .
Q. What computational methods validate the molecular docking of this compound derivatives with target proteins?
Advanced Question
Docking studies (e.g., AutoDock Vina or Glide) combined with molecular dynamics (MD) simulations are used to predict binding modes. For instance, derivatives targeting influenza A/H3N2 neuraminidase showed hydrogen bonding between the thiazolidinone carbonyl and Arg152, while the bromophenyl group occupied a hydrophobic pocket. MD simulations (100 ns) confirmed stability, with RMSD <2 Å . Free energy calculations (MM-PBSA) further quantify binding affinities.
Q. How do researchers address discrepancies in biological activity data across different studies?
Advanced Question
Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. For example, antiproliferative activity against leukemic cells (K562 vs. HL-60) varied due to differences in drug uptake mechanisms . Rigorous validation includes:
- Replicating assays in triplicate with positive controls (e.g., doxorubicin).
- Purity verification via HPLC (>95%).
- Cross-referencing with structural analogs to identify SAR trends .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Basic Question
- 1H/13C-NMR : Confirms substituent integration and regiochemistry (e.g., thiazolidinone ring protons at δ 4.2–4.5 ppm).
- FT-IR : Identifies carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹.
- Mass spectrometry (HRMS) : Validates molecular ions (e.g., [M+H]+ for C9H6BrNOS2: m/z 303.92) .
Q. How are this compound derivatives optimized for selectivity against cancer vs. normal cells?
Advanced Question
Selectivity is improved by modifying the N-3 position of the thiazolidinone ring. For example, introducing a benzimidazole moiety reduced IC50 values in cancer cells (e.g., MCF-7: 8.2 µM) while maintaining higher CC50 in normal fibroblasts (>100 µM). Proteomics analysis (e.g., Western blot) further validated selective inhibition of oncogenic pathways like PI3K/AKT .
Q. What role does the thiazolidinone ring conformation play in enzyme inhibition?
Advanced Question
The non-planar thiazolidinone ring adopts an envelope conformation, enabling hydrogen bonding with catalytic residues. In carbonic anhydrase IX inhibitors, the 4-thiazolidinone carbonyl interacts with Zn²+ in the active site, while the bromophenyl group stabilizes hydrophobic interactions. Mutagenesis studies (e.g., replacing Thr199 with Ala) confirmed the necessity of this binding mode .
Q. How are structure-activity relationship (SAR) models developed for this compound class?
Advanced Question
SAR models integrate:
- 3D-QSAR : CoMFA/CoMSIA maps highlight steric/electrostatic hotspots (e.g., bromine’s role in enhancing potency).
- Pharmacophore modeling : Identifies essential features like hydrogen bond acceptors and aromatic rings.
- Machine learning : Random Forest or SVM models trained on datasets (e.g., ChEMBL) predict novel analogs .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSPTZFYPJPSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363142 | |
Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338753-34-7 | |
Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338753-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromophenyl)-4-thiazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.